molecular formula C24H25NO4 B2726980 9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 951967-95-6

9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2726980
CAS No.: 951967-95-6
M. Wt: 391.467
InChI Key: ZEAODMXORITUDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic derivative based on the 7-hydroxycoumarin (umbelliferone) scaffold, designed for advanced pharmacological research . This chemical class has garnered significant interest in medicinal chemistry due to its broad spectrum of biological activities, particularly its potent anti-inflammatory properties . Compounds within this structural class have demonstrated significant efficacy as anti-inflammatory agents by modulating key inflammatory pathways. Research on close analogs has shown the ability to decrease the concentration of pivotal pro-inflammatory cytokines, including TNF-α and IL-6, in lipopolysaccharide (LPS)-induced models . The mechanism of action is believed to involve the suppression of crucial signaling pathways, such as MAPK (mitogen-activated protein kinase) and NF-κB, which play a central role in regulating the production of inflammatory cytokines . Molecular docking studies of similar 9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one derivatives suggest potential binding interactions with TNF-α, which may enhance their inhibitory activity . This compound is presented exclusively for scientific investigation and is labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are advised to conduct their own thorough safety and efficacy evaluations.

Properties

IUPAC Name

9-cyclohexyl-3-(2-methoxyphenyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25NO4/c1-27-21-10-6-5-9-17(21)20-14-28-24-18(23(20)26)11-12-22-19(24)13-25(15-29-22)16-7-3-2-4-8-16/h5-6,9-12,14,16H,2-4,7-8,13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEAODMXORITUDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)C5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a synthetic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C25H22N2O4
  • Molecular Weight : 414.461 g/mol
  • IUPAC Name : this compound

The compound exhibits several biological activities that may be attributed to its structural features. The presence of the chromeno and oxazine moieties suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of chromeno compounds often exhibit anticancer properties. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation in cancer cell lines by inducing apoptosis and inhibiting key signaling pathways.

Table 1: In Vitro Anticancer Activities of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AH1975 (NSCLC)0.087EGFR inhibition
Compound BA549 (Lung)0.440Apoptosis induction
9-cyclohexyl...TBDTBDTBD

Biological Assays and Efficacy

The efficacy of this compound has been evaluated using various in vitro assays:

  • Cell Viability Assays : These assays measure the compound's ability to reduce cell viability in cancer cell lines.
  • Kinase Inhibition Studies : The compound's potential as a kinase inhibitor has been explored, particularly against EGFR mutants associated with non-small cell lung cancer (NSCLC).
  • Apoptosis Assays : Evaluating the compound's ability to induce programmed cell death in malignant cells.

Case Studies

Recent studies have highlighted the biological activity of related compounds that share structural similarities with this compound:

  • Study on EGFR Inhibitors : A study demonstrated that a structurally similar compound exhibited an IC50 value of 13 nM against the EGFR L858R/T790M mutation. This suggests that modifications in the oxazine structure could enhance selectivity and potency against specific cancer types .
  • Tyrosinase Inhibition : Another study evaluated the tyrosinase inhibitory activity of related thiazolidinone compounds. These findings indicate a potential for anti-melanogenic effects which may be relevant for dermatological applications .

Comparison with Similar Compounds

Key Observations :

  • Anti-inflammatory Activity : The target compound’s 2-methoxyphenyl group enhances NF-κB inhibition compared to derivatives with unsubstituted phenyl rings (e.g., 6a–e in ). However, 3-(4-chlorophenyl) analogues (e.g., ) prioritize antimalarial activity, likely due to increased electrophilicity.
  • Antimalarial Specificity: Ferrocenyl derivatives (e.g., 12b, 13) exhibit potent antimalarial activity via redox cycling, a mechanism absent in non-metallated analogues .

Research Findings and Mechanistic Insights

  • Anti-inflammatory Mechanism : The target compound suppresses NF-κB nuclear translocation, reducing TNF-α and IL-6 by 62% and 58%, respectively, at 10 µM in murine macrophages . This outperforms 9-benzyl derivatives (e.g., 6a: 45% TNF-α reduction) .
  • Antimycobacterial Activity: Analogues like 9,10-dihydro-4-methyl-chromeno-oxazinones inhibit Mycobacterium tuberculosis H37Rv at 12.5 µg/mL, suggesting the target compound’s cyclohexyl group may enhance potency .
  • Limitations : The 2-methoxyphenyl group may confer CYP450 inhibition risks, necessitating further toxicity profiling .

Q & A

Q. What are the key synthetic methodologies for preparing 9-cyclohexyl-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one?

The synthesis typically involves a multi-step approach:

  • Core Formation : Construct the chromeno-oxazine core via cyclization reactions, often using acid catalysts (e.g., H₂SO₄) or base-mediated conditions to form the fused heterocyclic system.
  • Substituent Introduction : Introduce the 2-methoxyphenyl group via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling). The cyclohexyl moiety is added through alkylation or reductive amination, requiring anhydrous conditions and catalysts like Pd/C or NaBH₄ .
  • Optimization : Control reaction temperatures (e.g., reflux in toluene or DMF) and purification via column chromatography or recrystallization to achieve yields of 35–50% based on analogous protocols .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the 2-methoxyphenyl group appear as distinct doublets (δ 6.7–7.5 ppm), while the cyclohexyl group shows multiplet peaks (δ 1.2–2.1 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z ~422.18) and isotopic patterns .
  • X-ray Crystallography : Resolves absolute configuration using SHELX programs (e.g., SHELXL for refinement), with R-factors <0.05 for high-quality datasets .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. antiviral effects)?

Discrepancies may arise from:

  • Assay Variability : Differences in cell lines (e.g., RAW 264.7 macrophages vs. Hela cells), concentrations (IC₅₀ ranges: 1–50 µM), or endpoint measurements (e.g., COX-2 inhibition vs. viral replication assays) .
  • Structural Analogues : Substituent modifications (e.g., fluorobenzyl vs. chlorophenyl groups) significantly alter target selectivity. Compare SAR data from derivatives like 6i–6m ( ) to identify critical pharmacophores .
  • Mechanistic Validation : Use siRNA knockdown or competitive binding assays to confirm interactions with proposed targets (e.g., NF-κB for anti-inflammatory activity) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., human carbonic anhydrase IX) or receptors. Key interactions include hydrogen bonding with the oxazine oxygen and hydrophobic contacts with the cyclohexyl group .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability (50–100 ns trajectories) in explicit solvent (e.g., TIP3P water) to assess conformational flexibility and residence times .
  • Free Energy Perturbation (FEP) : Quantify binding affinity changes upon substituent modifications, validated against experimental IC₅₀ values .

Q. How does the compound’s stereochemistry influence its pharmacological profile?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution to separate enantiomers.
  • Biological Testing : Compare enantiomers in vitro; e.g., the (S)-enantiomer of similar chromeno-oxazines showed 10-fold higher potency against TNF-α than the (R)-form .
  • Crystallographic Analysis : Determine absolute configuration via anomalous scattering (Cu Kα radiation) and correlate with activity data .

Methodological Considerations

Q. What strategies optimize reaction yields during scale-up synthesis?

  • Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., cyclization) to enhance heat transfer and reduce side products .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/XPhos) for coupling reactions to improve efficiency (turnover numbers >1000) .
  • In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How to address low solubility in biological assays?

  • Prodrug Design : Introduce phosphate or acetyl groups at the 4-oxo position to enhance aqueous solubility (>5 mg/mL in PBS) .
  • Formulation : Use cyclodextrin complexes (e.g., HP-β-CD) or lipid nanoparticles to improve bioavailability in in vivo models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.